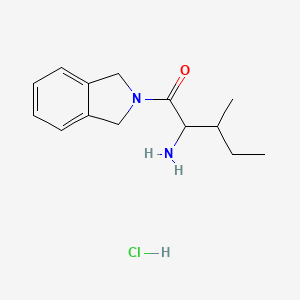
Inosine, 5'-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine, 5’-acetate is a derivative of inosine, a purine nucleoside that plays a crucial role in various biological processes Inosine itself is formed by the breakdown of adenosine and is involved in purine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine, 5’-acetate can be synthesized through various chemical and enzymatic methods. One common approach involves the acetylation of inosine using acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of inosine, 5’-acetate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce inosine, which is then chemically modified to form inosine, 5’-acetate. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Inosine, 5’-acetate undergoes various chemical reactions, including:
Oxidation: Inosine, 5’-acetate can be oxidized to form inosine monophosphate.
Reduction: Reduction reactions can convert inosine, 5’-acetate back to inosine.
Substitution: Acetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Inosine monophosphate.
Reduction: Inosine.
Substitution: Various inosine derivatives depending on the substituent introduced.
Scientific Research Applications
Inosine, 5’-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside derivatives.
Biology: Studied for its role in RNA editing and as a signaling molecule.
Medicine: Investigated for its potential neuroprotective and cardioprotective effects.
Industry: Utilized in the production of flavor enhancers and as a component in certain pharmaceuticals.
Mechanism of Action
The mechanism of action of inosine, 5’-acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: Inosine, 5’-acetate interacts with adenosine receptors, including A1, A2A, A2B, and A3 receptors.
Pathways Involved: It influences purine metabolism and can modulate signaling pathways related to inflammation, immune response, and cell survival.
Comparison with Similar Compounds
Inosine, 5’-acetate can be compared with other similar compounds such as inosine monophosphate and inosine pranobex:
Inosine Monophosphate: A key intermediate in purine metabolism, primarily involved in nucleotide synthesis.
Inosine Pranobex: A combination of inosine with other compounds, used as an antiviral drug.
Conclusion
Inosine, 5’-acetate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and diverse applications make it a valuable subject of study and utilization in scientific research and industrial processes.
Properties
CAS No. |
28526-32-1 |
|---|---|
Molecular Formula |
C12H14N4O6 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H14N4O6/c1-5(17)21-2-6-8(18)9(19)12(22-6)16-4-15-7-10(16)13-3-14-11(7)20/h3-4,6,8-9,12,18-19H,2H2,1H3,(H,13,14,20)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
FZGRVVNNENJDMC-WOUKDFQISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B12102573.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)







![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12102639.png)
